molecular formula C7H6N4S B7722184 1-phenyltetrazole-5-thiol

1-phenyltetrazole-5-thiol

Cat. No.: B7722184
M. Wt: 178.22 g/mol
InChI Key: GGZHVNZHFYCSEV-UHFFFAOYSA-N
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Description

1-Phenyltetrazole-5-thiol is a chemical compound with the molecular formula C7H6N4S. It is a member of the tetrazole family, characterized by a five-membered ring containing four nitrogen atoms and one sulfur atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyltetrazole-5-thiol can be synthesized through several methods. One common approach involves the reaction of sodium azide with zinc chloride in acetonitrile, followed by the addition of allyl isothiocyanate. The reaction mixture is heated to boiling, and the resulting product is treated with aqueous sodium hydroxide, filtered, and acidified with hydrochloric acid to obtain this compound .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound’s purity and quality for industrial applications.

Chemical Reactions Analysis

1-Phenyltetrazole-5-thiol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert it into thiols or other sulfur-containing compounds.

    Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiols, sulfides.

    Substitution: Alkyl or acyl derivatives of tetrazole.

Mechanism of Action

The mechanism of action of 1-phenyltetrazole-5-thiol involves its interaction with molecular targets through its thiol group. The compound can form stable complexes with metals, which is crucial for its role as a corrosion inhibitor. Additionally, its ability to participate in various chemical reactions makes it a versatile reagent in synthetic chemistry .

Comparison with Similar Compounds

1-Phenyltetrazole-5-thiol can be compared with other tetrazole derivatives, such as:

Uniqueness: this compound is unique due to its specific combination of a phenyl group and a thiol group attached to the tetrazole ring. This structure imparts distinct chemical properties, making it valuable in various applications, particularly as a corrosion inhibitor and a reagent in organic synthesis.

Properties

IUPAC Name

1-phenyltetrazole-5-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4S/c12-7-8-9-10-11(7)6-4-2-1-3-5-6/h1-5H,(H,8,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGZHVNZHFYCSEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=NN=N2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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